N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that features a combination of furan rings, a fluorophenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan-2-yl ethyl intermediate: This can be achieved by reacting furan with an appropriate alkylating agent under acidic or basic conditions.
Introduction of the fluorophenyl group: The intermediate can then be reacted with a fluorophenyl halide in the presence of a base to form the desired fluorophenyl intermediate.
Sulfonamide formation: Finally, the fluorophenyl intermediate can be reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan rings and fluorophenyl group could play a role in binding to the target, while the sulfonamide group could influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-1-(2-fluorophenyl)methanesulfonamide
- N-(2-thienylmethyl)-1-(2-fluorophenyl)methanesulfonamide
- N-(2,2-di(thien-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties compared to similar compounds with thiophene or benzene rings. The fluorophenyl group also adds unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-15-6-2-1-5-13(15)12-24(20,21)19-11-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLDWJZOEVUGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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